molecular formula C11H11NO3 B171289 Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate CAS No. 177478-63-6

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate

Cat. No. B171289
M. Wt: 205.21 g/mol
InChI Key: OKZGRHUCJRZYHT-UHFFFAOYSA-N
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Description

“Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate” is a chemical compound with the molecular formula C11H11NO3 . It is a chiral compound due to the presence of the methyl substituent .


Physical And Chemical Properties Analysis

“Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate” has a molecular weight of 205.21 g/mol . It has a melting point of 185-187 . Other physical and chemical properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, and Complexity have been computed .

Scientific Research Applications

Synthesis and Molecular Structure

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate and its derivatives have been a subject of interest in chemical synthesis. Rudenko et al. (2012) demonstrated the synthesis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, revealing insights into the molecular and crystal structures through X-ray structural analysis (Rudenko et al., 2012).

Chemical Synthesis Techniques

Thirumalai et al. (2006) explored the synthesis of methyl 2-methyl-4-aryl-5-oxo-1H,4H-5,6,7,8-tetrahydroquinoline-3-carboxylates, utilizing thermal and ultrasound irradiation methods. This study highlighted the effectiveness of different synthesis techniques, including the use of ultrasound irradiation (Thirumalai et al., 2006).

Pharmacological Activity

While focusing on scientific research applications and avoiding aspects of drug use, dosage, and side effects, it's noteworthy that Smirnova et al. (1997) investigated the pharmacological activity of derivatives of 5,6,7,8-tetrahydroquinoline-4-carboxylic acid. Their study was aimed at searching for new agents with potential anti-inflammatory and analgesic properties (Smirnova et al., 1997).

Novel Synthesis Methods

Zaitseva et al. (2022) developed a new one-pot two-step protocol for the synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate. This study offers innovative methods in chemical synthesis, enhancing the understanding and potential applications of this compound (Zaitseva et al., 2022).

Antibacterial Properties

Balaji et al. (2013) researched the ultrasound-promoted synthesis of novel derivatives with potential antibacterial properties. Their work contributes to the understanding of the possible applications of these compounds in battling bacterial infections (Balaji et al., 2013).

Safety And Hazards

“Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate” is associated with several hazard statements including H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 2-oxo-3,4-dihydro-1H-quinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-11(14)8-2-4-9-7(6-8)3-5-10(13)12-9/h2,4,6H,3,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZGRHUCJRZYHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate

CAS RN

177478-63-6
Record name methyl 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Jia, M Sarker, MG Steinmetz, R Shukla… - The Journal of organic …, 2008 - ACS Publications
Methacrylanilides, ArN(CH 3 )COC(CH 2 LG)CH 2 , with allylic leaving groups (LG − = BocAla, PhCO 2 − , PhCH 2 CO 2 − , PhO − ) undergo photochemical electrocyclic ring closure …
Number of citations: 44 pubs.acs.org

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